Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate
Overview
Description
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is known for its unique structure, which includes a tert-butyl group and a pyrrolo[2,3-C]pyridine ring system. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate typically involves the reaction of a pyrrolo[2,3-C]pyridine derivative with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl group or the pyrrolo[2,3-C]pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Research into potential therapeutic agents for various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl octahydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate
- tert-Butyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-1-carboxylate
- Oxalic acid; bis(tert-butyl octahydro-1H-pyrrolo[3,4-C]pyridine-5-carboxylate)
Uniqueness
Tert-butyl octahydro-1H-pyrrolo[2,3-C]pyridine-1-carboxylate is unique due to its specific ring structure and the presence of a tert-butyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
IUPAC Name |
tert-butyl 2,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOSBANHALBORK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70712421 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949559-11-9 | |
Record name | tert-Butyl octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70712421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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